molecular formula C17H19N3O3S B10881329 [4-(Benzylsulfonyl)piperazin-1-yl](pyridin-4-yl)methanone

[4-(Benzylsulfonyl)piperazin-1-yl](pyridin-4-yl)methanone

Cat. No.: B10881329
M. Wt: 345.4 g/mol
InChI Key: SWBJFRPILOVHSM-UHFFFAOYSA-N
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Description

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzylsulfonyl group and a pyridylmethanone moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperazine with benzylsulfonyl chloride to form the benzylsulfonyl-piperazine intermediate. This intermediate is then reacted with 4-pyridylmethanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzylsulfonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    1,10-Phenanthroline: Another bidentate ligand with applications in metal complexation.

    4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridine with similar coordination properties.

Uniqueness

What sets 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique combination of functional groups. The presence of both the benzylsulfonyl and pyridylmethanone moieties provides distinct reactivity and binding properties, making it a versatile tool in both chemical synthesis and biological research.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C17H19N3O3S/c21-17(16-6-8-18-9-7-16)19-10-12-20(13-11-19)24(22,23)14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

SWBJFRPILOVHSM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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